molecular formula C14H15FO5S B2888697 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane] CAS No. 2411285-43-1

7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]

Cat. No. B2888697
CAS RN: 2411285-43-1
M. Wt: 314.33
InChI Key: OVSAJVKPKXVDJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes . Spectrochemical techniques have corroborated the formation of desired products .


Molecular Structure Analysis

The molecular structure of “7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane]” is unique and allows for diverse applications in scientific research.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane]” involve the condensation of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile and a series of aromatic aldehydes .

Scientific Research Applications

Advanced Oxidation Processes

  • The compound 6:2 Fluorotelomer sulfonate (FTS), similar to 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane], was studied for its degradability under advanced oxidation processes like UV irradiation and peroxone. These processes showed potential in degrading FTS, indicating similar compounds' applicability in environmental remediation and wastewater treatment (Yang et al., 2014).

Structural Analysis and Molecular Interactions

  • A study on a related compound, 9-Fluoro-2,4,4a,6-tetrahydrospiro[benzo[c]chromene-3,2′-[1,3]dioxolane], provides insights into the molecular structure and interactions of similar fluorosulfonyloxy compounds. This can be useful in the design and development of new materials or pharmaceuticals (Ayswariya et al., 2017).

Fuel Cell Applications

  • Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using components similar to 7-Fluorosulfonyloxy-4-oxospiro compounds, show promise for fuel cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).

Synthesis of Heterocyclic Compounds

  • Research on 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, a compound structurally similar to 7-Fluorosulfonyloxy-4-oxospiro, highlights its use in synthesizing various heterocyclic compounds, which could be relevant in medicinal chemistry and material science (Kayukova et al., 1998).

Catalysis and Chemical Synthesis

  • The compound Silver Triflate, used in the synthesis of benzo[b]oxepines and 2H-chromenes, indicates the potential use of fluorosulfonyloxy spiro compounds in catalysis and organic synthesis, particularly in the formation of functionalized oxygen heterocycles (Chan et al., 2015).

Mechanism of Action

The molecular docking analysis ascertained that these derivatives regulate the antimicrobial potential via inhibition of DNA gyrase and anticancer potential via inhibition of CDK 6 .

Future Directions

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests that “7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane]” and similar compounds could have promising future applications in organic synthesis, chemical biology, drug discovery, and materials science .

properties

IUPAC Name

7-fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO5S/c15-21(17,18)20-10-4-5-11-12(16)9-14(19-13(11)8-10)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSAJVKPKXVDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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